

Application Notes and Protocols for CCW16 in Ubiquitin-Proteasome System Research

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Compound of Interest

Compound Name: CCW16

Cat. No.: B15619952

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **CCW16**, a covalent ligand for the E3 ubiquitin ligase RNF4, in studying the ubiquitin-proteasome system (UPS). Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.

Introduction to CCW16

CCW16 is a cysteine-reactive small molecule that functions as a covalent ligand for the E3 ubiquitin ligase RNF4.^{[1][2][3][4]} It specifically targets the zinc-coordinating cysteines C132 and C135 within the RING domain of RNF4.^{[1][2][3]} This interaction allows for the recruitment of RNF4 to target proteins for ubiquitination and subsequent proteasomal degradation when **CCW16** is incorporated into Proteolysis Targeting Chimeras (PROTACs).^{[1][3][5]} One such PROTAC, CCW 28-3, links **CCW16** to the BET bromodomain inhibitor JQ1, leading to the targeted degradation of the BRD4 protein.^{[1][4][6][7]} Recent studies have also suggested that **CCW16** can induce ferroptosis in acute myeloid leukemia (AML) cells, indicating a broader range of cellular effects.

Quantitative Data Summary

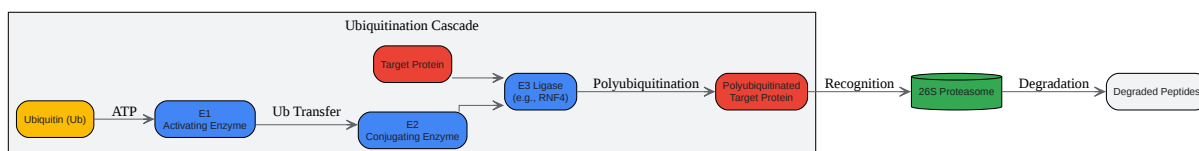
The following tables summarize key quantitative data for **CCW16** and its derived PROTAC, CCW 28-3.

Compound	Target	Assay	IC50 Value	Reference
CCW16	RNF4	Gel-based Activity-Based Protein Profiling (ABPP)	1.8 μ M	[1][8]
CCW 28-3	RNF4	Competitive Gel- based ABPP	0.54 μ M	[9]

PROTAC	Target Protein	Cell Line	Effect	Reference
CCW 28-3	BRD4	231MFP breast cancer cells	Time and dose- dependent degradation	[9]
CCW 28-3	BRD4	HeLa cells	RNF4-dependent degradation	[9]

Signaling and Experimental Workflow Diagrams

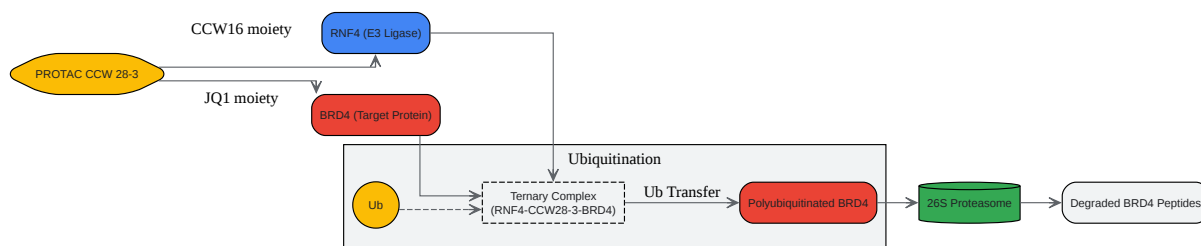
Ubiquitin-Proteasome System (UPS) Overview



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Caption: The Ubiquitin-Proteasome System cascade for protein degradation.

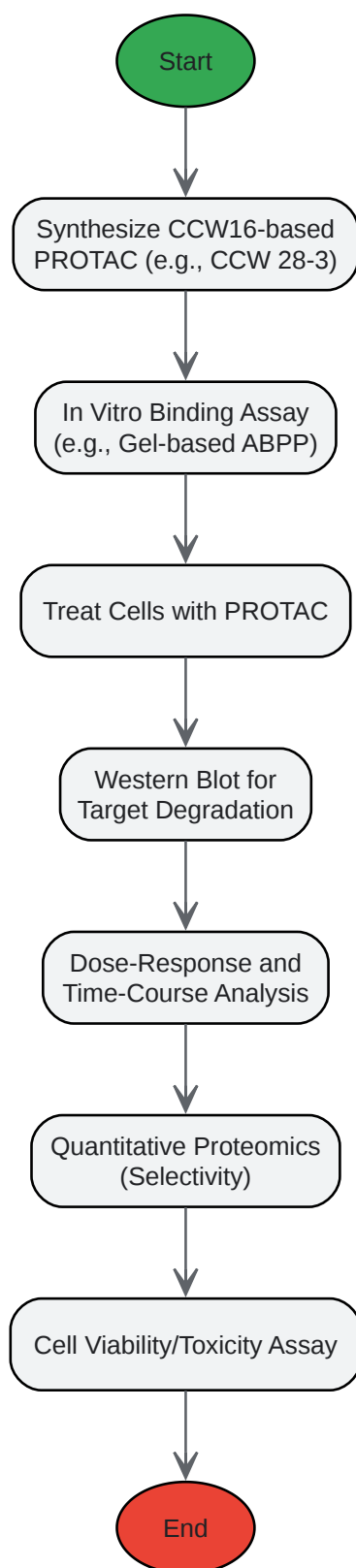
CCW 28-3 Mechanism of Action for BRD4 Degradation



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Caption: PROTAC CCW 28-3 induces RNF4-mediated ubiquitination and degradation of BRD4.

Experimental Workflow for Evaluating CCW16-based PROTACs



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Caption: A typical experimental workflow for the development and characterization of a **CCW16**-based PROTAC.

Experimental Protocols

Gel-Based Activity-Based Protein Profiling (ABPP) for RNF4 Engagement

This protocol is adapted from methodologies used to assess the binding of **CCW16** and its derivatives to RNF4.^{[1][9][10]}

Objective: To determine the in vitro potency (IC₅₀) of **CCW16** or a **CCW16**-based PROTAC for RNF4.

Materials:

- Recombinant human RNF4 protein
- **CCW16** or **CCW16**-based PROTAC
- DMSO (vehicle control)
- IA-rhodamine (Iodoacetamide-rhodamine) probe
- Phosphate-buffered saline (PBS)
- SDS-PAGE gels
- In-gel fluorescence scanner
- Densitometry software (e.g., ImageJ)

Procedure:

- Prepare serial dilutions of **CCW16** or the PROTAC in DMSO.
- In a microcentrifuge tube, dilute 0.25 µg of recombinant RNF4 in 50 µL of PBS.
- Add 1 µL of the **CCW16**/PROTAC dilution or DMSO (for control) to the RNF4 solution.

- Pre-incubate for 30 minutes at room temperature to allow for covalent modification of RNF4.
- Add the IA-rhodamine probe to a final concentration of 1 μ M.
- Incubate for 1 hour at room temperature in the dark to label the remaining free cysteines on RNF4.
- Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
- Run the samples on an SDS-PAGE gel.
- Visualize the labeled RNF4 using an in-gel fluorescence scanner.
- Quantify the band intensities using densitometry software. The reduction in fluorescence intensity corresponds to the engagement of RNF4 by the compound.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blotting for PROTAC-Mediated BRD4 Degradation

This protocol outlines the steps to assess the degradation of a target protein, such as BRD4, in cells treated with a **CCW16**-based PROTAC like CCW 28-3.[\[9\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Materials:

- Cell line of interest (e.g., 231MFP, HeLa)
- CCW 28-3 or other **CCW16**-based PROTAC
- DMSO (vehicle control)
- Proteasome inhibitor (e.g., Bortezomib, MG132) as a control
- JQ1 (as a competitive control)

- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BRD4, anti-RNF4 (optional), and a loading control (e.g., anti-actin, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 3, 6, 12, 24 hours).
- For control experiments, pre-treat cells with a proteasome inhibitor or JQ1 for 1 hour before adding the PROTAC.
- After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
- Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Image the blot and quantify the band intensities. Normalize the target protein band intensity to the loading control.

Cell Viability Assay

This protocol can be used to assess the effect of **CCW16** or a **CCW16**-based PROTAC on cell viability.^{[17][18][19]}

Objective: To determine the cytotoxic or cytostatic effects of the compound on a cell line.

Materials:

- Cell line of interest
- **CCW16** or **CCW16**-based PROTAC
- DMSO (vehicle control)
- Cell culture medium
- 96-well plates
- Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density.

- Allow the cells to adhere and grow for 24 hours.
- Prepare serial dilutions of the compound in cell culture medium.
- Replace the medium in the wells with the medium containing the compound or DMSO.
- Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or signal development.
- Measure the absorbance or luminescence using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control cells.
- Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.

Quantitative Proteomics for Selectivity Profiling

This protocol provides a general workflow for using Tandem Mass Tag (TMT)-based quantitative proteomics to assess the selectivity of a **CCW16**-based PROTAC.[\[9\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Objective: To identify and quantify changes in the cellular proteome upon PROTAC treatment to assess off-target effects.

Materials:

- Cell line of interest
- **CCW16**-based PROTAC
- DMSO (vehicle control)
- Cell lysis buffer for proteomics (e.g., urea-based buffer)
- DTT and iodoacetamide for reduction and alkylation

- Trypsin for protein digestion
- TMT labeling reagents
- High-performance liquid chromatography (HPLC) system for peptide fractionation
- High-resolution mass spectrometer
- Proteomics data analysis software

Procedure:

- Treat cells with the PROTAC or DMSO for a specific time.
- Harvest and lyse the cells in a proteomics-grade lysis buffer.
- Quantify the protein concentration.
- Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
- Digest the proteins into peptides using trypsin.
- Label the peptides from each condition with a different TMT isobaric tag.
- Combine the labeled peptide samples.
- Fractionate the combined peptide sample using HPLC to reduce complexity.
- Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
- Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
- Determine the relative abundance of proteins in the PROTAC-treated samples compared to the control.
- Identify proteins that are significantly up- or down-regulated to assess the selectivity of the PROTAC.

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